molecular formula C17H17NO7S B2744701 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid CAS No. 866156-08-3

5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid

Cat. No.: B2744701
CAS No.: 866156-08-3
M. Wt: 379.38
InChI Key: SPDQJTLNYVWHGJ-UHFFFAOYSA-N
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Description

5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, an ethoxy group, and a sulfonyl amino linkage, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The initial step often involves the formation of the 1,3-benzodioxole ring through a cyclization reaction of catechol with formaldehyde.

    Sulfonylation: The benzodioxole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Amination: The sulfonylated intermediate undergoes amination with an appropriate amine, such as benzylamine, to form the sulfonyl amino linkage.

    Carboxylation: Finally, the ethoxybenzenecarboxylic acid moiety is introduced through a carboxylation reaction, often using ethyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium tert-butoxide.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted benzenecarboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, potentially leading to the discovery of new drugs.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the sulfonyl amino linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-benzoic acid
  • 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-methoxybenzenecarboxylic acid
  • 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-hydroxybenzenecarboxylic acid

Uniqueness

Compared to similar compounds, 5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-2-23-14-6-4-12(8-13(14)17(19)20)26(21,22)18-9-11-3-5-15-16(7-11)25-10-24-15/h3-8,18H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQJTLNYVWHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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